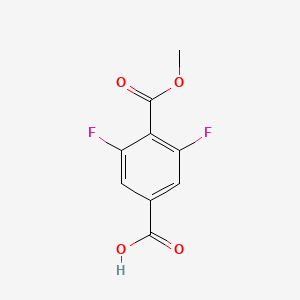
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor. The methoxycarbonyl group can be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:
Fluorination: Introduction of fluorine atoms using fluorinating agents.
Esterification: Formation of the methoxycarbonyl group through reaction with methanol and a suitable catalyst.
Hydrolysis: Conversion of the ester to the carboxylic acid form.
化学反応の分析
Types of Reactions
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be converted to other functional groups through esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Esterification Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Hydrolysis Products: Conversion of the methoxycarbonyl group to a carboxylic acid.
科学的研究の応用
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the methoxycarbonyl group can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
3,4-Difluorobenzoic Acid: Similar structure but with fluorine atoms at positions 3 and 4.
4-Methoxycarbonylbenzoic Acid: Lacks the fluorine atoms, only has the methoxycarbonyl group.
3,5-Difluorobenzoic Acid: Similar structure but without the methoxycarbonyl group.
Uniqueness
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of fluorine atoms and the methoxycarbonyl group. The general synthetic route can be summarized as follows:
- Starting Material : Begin with 4-carboxybenzoic acid.
- Fluorination : Use fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine at the 3 and 5 positions.
- Esterification : React the resulting acid with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methoxycarbonyl derivative.
This compound exhibits several biological activities that can be attributed to its structural features:
- Anti-inflammatory Properties : Research has shown that derivatives of benzoic acid can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha . The presence of fluorine atoms may enhance these effects by improving binding affinity to target proteins.
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Enzyme Inhibition : Studies indicate that benzoic acid derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit cathepsins B and L, which are crucial in protein degradation systems .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. This compound showed significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Animal Models : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to controls. These findings suggest that it may have therapeutic potential in treating conditions like arthritis or colitis .
Data Table: Biological Activities of this compound
特性
CAS番号 |
1353843-48-7 |
|---|---|
分子式 |
C9H6F2O4 |
分子量 |
216.14 g/mol |
IUPAC名 |
3,5-difluoro-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) |
InChIキー |
HHBQELVTGOHHRR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















